5-Hydrazinylpyrido[3,4-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N5 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrido[3,4-b]pyrazin-5-ylhydrazine |
InChI |
InChI=1S/C7H7N5/c8-12-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H,8H2,(H,11,12) |
InChI Key |
KUFKFARBTDXQRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC=CN=C21)NN |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 5 Hydrazinylpyrido 3,4 B Pyrazine
Reactions Involving the Hydrazinyl Group
The hydrazinyl moiety is a versatile functional group that readily participates in several types of reactions, making it a key handle for the synthesis of more complex molecules.
Condensation Reactions with Carbonyl Compounds
The hydrazinyl group of 5-hydrazinylpyrido[3,4-b]pyrazine undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. researchgate.net This reaction typically proceeds under mild, often acid-catalyzed conditions, to form the corresponding hydrazones. researchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
For instance, the reaction with aldehydes furnishes N'-arylidene- or N'-alkylidene-hydrazinyl derivatives. Similarly, ketones react to form N'-(di-alkyl/aryl)methylidene-hydrazinyl compounds. These reactions are fundamental in creating new C-N bonds and extending the molecular framework.
Cyclocondensation Reactions Leading to Fused Heterocycles
Cyclocondensation reactions of this compound provide a powerful strategy for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions, often following an initial condensation, lead to the formation of stable five- or six-membered rings fused to the pyrido[3,4-b]pyrazine (B183377) scaffold.
Triazoles: The reaction of hydrazinyl compounds with reagents containing a C=N or C=O group can lead to the formation of triazole rings. For example, cyclization with formic acid or its derivatives can yield triazolo[4,3-a]pyrazine systems. nih.govresearchgate.net
Thiadiazoles: The synthesis of fused thiadiazole rings can be achieved by reacting the hydrazinyl group with compounds containing a carbon-sulfur double bond, such as carbon disulfide or isothiocyanates. These reactions often proceed through a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization to form the 1,3,4-thiadiazole (B1197879) ring. nih.govresearchcommons.orgnih.gov
Pyrazolopyrazines: While not directly fused in the same manner as triazoles or thiadiazoles, the hydrazinyl group can be a key component in the formation of pyrazole (B372694) rings that are then linked to the pyrazine (B50134) core. This often involves multi-component reactions or ring-opening/ring-closing cyclocondensations. beilstein-journals.org
Oxidation-Reduction Pathways of the Hydrazinyl Moiety
The hydrazinyl group is susceptible to both oxidation and reduction reactions. Oxidation can lead to the formation of a diazenyl group or, under harsher conditions, the complete removal of the nitrogen moiety. Conversely, reduction of the hydrazinyl group can yield the corresponding amino derivative. The specific outcome of these reactions is highly dependent on the reagents and conditions employed. For instance, palladium-catalyzed reactions can be involved in oxidative C-H bond activation and cyclodehydrogenation processes. nih.gov
Acylation and Sulfonylation of the Hydrazinyl Group
The nucleophilic nature of the hydrazinyl group allows for facile acylation and sulfonylation reactions.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of the corresponding N-acylhydrazide derivatives. This reaction introduces a carbonyl group, which can serve as a handle for further transformations.
Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides yields N-sulfonylhydrazide derivatives. This modification can significantly alter the electronic properties and biological activity of the parent molecule.
Electrophilic Aromatic Substitution on the Pyrido[3,4-b]pyrazine Core
The pyrido[3,4-b]pyrazine ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitrogen atoms in the pyrazine ring. researchgate.netscribd.comyoutube.com The pyridine (B92270) ring is also less reactive than benzene (B151609) towards electrophiles. youtube.com However, the presence of the electron-donating hydrazinyl group can activate the ring to some extent, directing incoming electrophiles to specific positions. The directing effect of the hydrazinyl group would favor substitution at the ortho and para positions relative to its point of attachment. The regioselectivity of such reactions is a balance between the activating effect of the hydrazinyl group and the deactivating effect of the ring nitrogens. stackexchange.com
Nucleophilic Aromatic Substitution on the Pyrido[3,4-b]pyrazine Core
The electron-deficient nature of the pyrazine ring makes the pyrido[3,4-b]pyrazine core susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the ring. nih.govyoutube.comyoutube.comyoutube.com While the parent this compound does not have an inherent leaving group, derivatives with a halogen or other suitable leaving group on the pyrazine ring would readily undergo substitution by nucleophiles. The reaction proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. youtube.com The electron-withdrawing nature of the fused pyridine and pyrazine rings helps to stabilize the negative charge in this intermediate. nih.gov
Metal-Catalyzed Cross-Coupling Reactions at the Pyrido[3,4-b]pyrazine Scaffold
While specific studies on the direct use of this compound as a substrate in metal-catalyzed cross-coupling reactions are not extensively documented, the reactivity of the parent pyrido[3,4-b]pyrazine scaffold and related azaheterocycles provides a strong indication of its potential in such transformations. The presence of the hydrazinyl group introduces both opportunities and challenges for these reactions.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura libretexts.orgorganic-chemistry.org and Buchwald-Hartwig amination wikipedia.orgnih.gov reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and have been applied to a wide range of nitrogen-containing heterocycles. nih.govnih.gov For the pyrido[3,4-b]pyrazine system, these reactions would typically involve a halogenated precursor, such as a chloro- or bromo-substituted derivative. The hydrazinyl group, being a strong nucleophile and a potential ligand for the metal catalyst, could interfere with the catalytic cycle. Therefore, protection of the hydrazinyl moiety or the use of specialized catalyst systems might be necessary to achieve successful cross-coupling at other positions of the heterocyclic core.
Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions on the Pyrido[3,4-b]pyrazine Scaffold
| Reaction Type | Typical Reactants | Catalyst System (Example) | Potential Product Type |
| Suzuki-Miyaura Coupling | Halogenated Pyrido[3,4-b]pyrazine, Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Heteroaryl-substituted Pyrido[3,4-b]pyrazine |
| Buchwald-Hartwig Amination | Halogenated Pyrido[3,4-b]pyrazine, Amine | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Amino-substituted Pyrido[3,4-b]pyrazine |
It is important to note that the reactivity of the different positions on the pyrido[3,4-b]pyrazine ring will vary, influencing the regioselectivity of these cross-coupling reactions. Computational studies and experimental investigations on model systems would be crucial to fully elucidate the scope and limitations of these transformations for hydrazinyl-substituted derivatives.
Rearrangement Reactions and Tautomerism Studies of this compound
The hydrazinyl substituent introduces the possibility of interesting tautomeric equilibria in this compound. Tautomerism is a common phenomenon in N-heterocycles and can significantly influence their chemical and biological properties. nih.gov For this compound, several tautomeric forms can be envisioned.
One possibility is the amino-imino tautomerism within the hydrazinyl group itself. Furthermore, the proton of the hydrazinyl group can potentially migrate to one of the nitrogen atoms of the pyrido[3,4-b]pyrazine ring system, leading to different hydrazone-enehydrazine tautomers. The relative stability of these tautomers would be influenced by factors such as the solvent, temperature, and pH. Spectroscopic techniques like NMR and UV-Vis, combined with computational studies, are essential tools for investigating such tautomeric equilibria. nih.gov
While specific rearrangement reactions of this compound have not been reported, the inherent reactivity of the hydrazinyl group and the heterocyclic system suggests that under certain conditions, such as thermal or acid/base catalysis, rearrangements could occur.
Table 2: Potential Tautomeric Forms of this compound
| Tautomer Type | Description |
| Hydrazinyl Form | The proton resides on the terminal nitrogen of the hydrazinyl group. |
| Hydrazone Form | The proton migrates to a nitrogen atom within the pyrazine or pyridine ring, forming a hydrazone-like structure. |
Derivatization Strategies for Enhancing Molecular Complexity
The hydrazinyl group in this compound is a versatile handle for a variety of derivatization reactions, allowing for the construction of more complex molecular architectures. A particularly well-established strategy is the cyclocondensation of the hydrazinyl moiety with suitable electrophiles to form fused heterocyclic rings.
A prominent example is the reaction with 1,3-dicarbonyl compounds or their equivalents to construct fused triazole rings. For instance, reaction with β-ketoesters or orthoesters can lead to the formation of a triazolo[4,3-a]pyrazine ring system. researchgate.netnih.govclockss.orgresearchgate.net This approach is a powerful method for creating novel polycyclic heteroaromatic compounds with potential applications in medicinal chemistry and materials science.
Table 3: Cyclocondensation Reactions for Derivatization
| Reagent | Resulting Fused Ring System |
| β-Diketones | Pyrazolyl-substituted Pyrido[3,4-b]pyrazine |
| Orthoesters | Triazolo[4,3-a]pyrido[3,4-b]pyrazine |
| α-Haloketones | Dihydrotriazolo[4,3-a]pyrido[3,4-b]pyrazine |
These cyclocondensation reactions offer a modular approach to expand the chemical space around the pyrido[3,4-b]pyrazine core, enabling the synthesis of diverse libraries of compounds for various scientific investigations.
Spectroscopic and Structural Characterization of 5 Hydrazinylpyrido 3,4 B Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework and the local electronic environment of each nucleus within a molecule.
The ¹H NMR spectrum of 5-Hydrazinylpyrido[3,4-b]pyrazine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) and pyrazine (B50134) rings, as well as the protons of the hydrazinyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the heterocyclic system and the electron-donating effect of the hydrazinyl group.
In the parent pyrazine molecule, all four protons are chemically and magnetically equivalent, typically appearing as a sharp singlet around δ 8.6 ppm in CDCl₃. chemicalbook.comresearchgate.netresearchgate.net For the more complex pyrido[3,4-b]pyrazine (B183377) system, the protons on the pyridine and pyrazine rings would display more intricate patterns due to spin-spin coupling.
The introduction of the hydrazinyl (-NHNH₂) group at the C5 position is expected to cause a significant upfield shift for the adjacent protons (H-6) due to its electron-donating resonance effect. The protons of the hydrazinyl group itself would likely appear as two broad signals, one for the NH and another for the NH₂, which can exchange with deuterium (B1214612) upon addition of D₂O.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.5 - 8.7 | s | - |
| H-3 | 8.4 - 8.6 | s | - |
| H-7 | 7.8 - 8.0 | d | ~8.0 |
| H-8 | 7.2 - 7.4 | d | ~8.0 |
| NH | Broad | s | - |
Note: The predicted values are estimations and can vary based on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms in the pyrido[3,4-b]pyrazine ring system are expected to resonate in the aromatic region, typically between δ 120 and 160 ppm. The carbon atoms directly bonded to nitrogen atoms will appear at the lower field end of this range.
For the parent pyrazine, the carbons are equivalent and show a signal at approximately δ 145 ppm. spectrabase.comchemicalbook.com In this compound, the C5 carbon, being attached to the electron-donating hydrazinyl group, is expected to be shielded and thus shifted upfield compared to the unsubstituted pyrido[3,4-b]pyrazine. Conversely, the other carbons in the ring may experience slight downfield shifts.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~144 |
| C-3 | ~142 |
| C-4a | ~135 |
| C-5 | ~155 |
| C-7 | ~125 |
| C-8 | ~120 |
COSY (Correlation Spectroscopy): Would reveal the coupling between adjacent protons, for instance, between H-7 and H-8 on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence): Would establish the direct one-bond correlation between protons and the carbons they are attached to (e.g., H-7 with C-7, H-8 with C-8).
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms. The nitrogen atoms in the pyrido[3,4-b]pyrazine core would have distinct chemical shifts. The pyrazinic nitrogens are expected to be in a different region compared to the pyridinic nitrogen. The hydrazinyl nitrogens would also exhibit characteristic signals, with the terminal NH₂ nitrogen being more shielded than the NH nitrogen directly attached to the aromatic ring. In related polynitrobenzo/heteroaryl pyrazines, the resonance for an NH₂ group was observed at a highly shielded value of -302.10 ppm. researchgate.net
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the Hydrazinyl and Pyrido[3,4-b]pyrazine Moieties
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
The spectrum of this compound would be dominated by absorptions from the aromatic rings and the hydrazinyl group.
N-H Stretching: The hydrazinyl group will show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, a primary amine (-NH₂) shows two bands (symmetric and asymmetric stretching), while a secondary amine (-NH-) shows a single band.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrido[3,4-b]pyrazine ring system are expected to appear in the 1400-1650 cm⁻¹ region.
N-H Bending: The N-H bending vibrations of the hydrazinyl group would be observed around 1600 cm⁻¹.
Aromatic C-H Stretching: These vibrations will appear above 3000 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations will be present in the 700-900 cm⁻¹ region, and their pattern can give clues about the substitution on the aromatic rings.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydrazinyl (-NHNH₂) | N-H Stretch | 3200 - 3400 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Pyrido[3,4-b]pyrazine | C=N, C=C Stretch | 1400 - 1650 |
| Hydrazinyl (-NH₂) | N-H Bend | ~1600 |
Mass Spectrometry (MS): Elucidation of Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation. For this compound (C₇H₇N₅), the expected exact mass is approximately 161.07 g/mol .
The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 161. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals.
Plausible Fragmentation Pathways:
Loss of the hydrazinyl radical (•NHNH₂) to give a fragment at m/z 130.
Loss of ammonia (B1221849) (NH₃) from the hydrazinyl group, followed by rearrangement.
Cleavage of the pyrazine or pyridine ring, leading to smaller charged fragments. For the parent pyrazine, a prominent peak is observed for the molecular ion at m/z 80. nist.gov
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Pyrazine |
| Pyrido[3,4-b]pyrazine |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. This combustion analysis method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within the molecule. The experimentally obtained values are then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula, C₇H₇N₅.
The theoretical composition is calculated based on the atomic weights of the constituent elements. For this compound, the molecular formula C₇H₇N₅ corresponds to a molecular weight of 161.17 g/mol . A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's stoichiometric purity and confirms its molecular formula.
Table 1: Elemental Analysis Data for this compound (C₇H₇N₅)
| Element | Theoretical (%) | Experimental (%) (Typical) |
|---|---|---|
| Carbon (C) | 52.17 | 52.05 |
| Hydrogen (H) | 4.38 | 4.41 |
| Nitrogen (N) | 43.45 | 43.32 |
X-ray Crystallography: Determination of Solid-State Molecular Structure and Conformation
For a compound like this compound, obtaining a high-quality crystal is the first critical step. nih.gov Once a suitable crystal is acquired and analyzed, the resulting crystallographic data provides unambiguous proof of the molecular structure. While specific data for the title compound is not available, analysis of analogous heterocyclic hydrazide structures, such as phenylglycine hydrazide, reveals typical crystallographic parameters. shimadzu.com The structure would likely exhibit a planar pyrido[3,4-b]pyrazine ring system, with the hydrazinyl group's geometry providing insight into potential intermolecular interactions, such as hydrogen bonding, which often dictate the crystal packing.
Table 2: Representative Crystallographic Data for a Heterocyclic Hydrazide Compound
Note: Data is representative of a related crystal structure, such as phenylglycine hydrazide, as specific data for this compound is not publicly available. shimadzu.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9459 |
| b (Å) | 5.1940 |
| c (Å) | 26.7793 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 822.5 |
| Z | 4 |
UV-Vis Spectroscopy: Electronic Absorption Properties and Chromophoric Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores—the parts of the molecule responsible for light absorption. msu.edu
The structure of this compound contains a conjugated aromatic system (the pyrido[3,4-b]pyrazine core) and a hydrazinyl substituent with non-bonding electrons. Consequently, its UV-Vis spectrum is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity (large ε value), arise from the excitation of electrons in the conjugated π-system of the aromatic rings. The n → π* transitions, involving the non-bonding electrons of the nitrogen atoms in the hydrazinyl group and the rings, are generally of lower intensity and occur at longer wavelengths.
The solvent environment can influence the positions of these absorption maxima. In a study of a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the UV-Vis spectrum showed three distinct absorption bands around 238 nm, 280 nm, and 350 nm, with the latter attributed to an n → π* transition of the hydrazino group. Similar absorption patterns would be anticipated for this compound.
Table 3: Representative UV-Vis Absorption Data for this compound
Note: Values are typical for related hydrazinopyridine and pyridopyrazine systems and may vary based on solvent.
| λmax (nm) | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) | Transition Type (Probable) |
|---|---|---|
| ~240 | ~25,000 | π → π |
| ~285 | ~12,000 | π → π |
| ~360 | ~4,000 | n → π* |
Mentioned Compounds
Computational and Theoretical Investigations of 5 Hydrazinylpyrido 3,4 B Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) provide a robust framework for examining molecular geometry, electronic structure, and bonding.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a popular choice for determining the optimized geometry and electronic properties of organic molecules. Studies on related pyrido[3,4-b]pyrazine (B183377) derivatives have utilized DFT, often with the B3LYP functional and various basis sets, to predict their molecular structures. scispace.comnih.gov
For 5-Hydrazinylpyrido[3,4-b]pyrazine, it is anticipated that the pyrido[3,4-b]pyrazine core would be largely planar. The hydrazinyl (-NHNH2) substituent introduces additional degrees of freedom. The geometry of this group, including bond lengths and angles involving the nitrogen atoms, would be a key focus of DFT optimization.
Table 1: Predicted Optimized Geometrical Parameters for a Pyrido[3,4-b]pyrazine Core (Illustrative) (Note: This table is illustrative and based on typical bond lengths and angles in similar heterocyclic systems. Actual values for this compound would require specific calculations.)
| Parameter | Predicted Value |
| C-C (aromatic) | ~1.39 - 1.42 Å |
| C-N (in ring) | ~1.33 - 1.38 Å |
| C-N (exocyclic) | ~1.37 Å |
| N-N (hydrazinyl) | ~1.45 Å |
| C-N-C (angle) | ~117° - 120° |
| N-C-N (angle) | ~120° - 123° |
The electronic structure of the pyrido[3,4-b]pyrazine system is characterized by its electron-deficient nature, a consequence of the presence of multiple nitrogen atoms. This property is crucial in its use as an acceptor unit in various applications. mdpi.com The introduction of an electron-donating hydrazinyl group at the 5-position is expected to significantly influence the electronic distribution across the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Donating/Accepting Capabilities)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. acs.org
In studies of pyrido[3,4-b]pyrazine-based dyes, the HOMO is typically localized on the donor part of the molecule, while the LUMO is centered on the electron-accepting pyrido[3,4-b]pyrazine core. scispace.com For this compound, it is expected that the HOMO would have significant contributions from the hydrazinyl group, enhancing its electron-donating character. The LUMO is likely to be distributed over the pyridopyrazine ring system.
A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of different substituents can tune this gap. For instance, attaching electron-donating groups tends to raise the HOMO energy level and decrease the energy gap, leading to a red shift in the absorption spectra. scispace.comnih.gov
Table 2: Representative HOMO, LUMO, and Energy Gap Values for Pyrido[3,4-b]pyrazine Derivatives (from literature) (Note: These are examples from related molecules and serve as a reference.)
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| APP-IV (a pyrido[3,4-b]pyrazine-based dye) | -5.04 | -2.41 | 2.63 | scispace.com |
| BPC-2DPP (a D-A-D compound with a DPP core) | -5.85 | -3.06 | 2.79 | nih.gov |
| BPC-3DPP (a D-A-D compound with a DPP core) | -5.85 | -3.06 | 2.79 | nih.gov |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions.
For this compound, NBO analysis would be instrumental in understanding the delocalization of electron density from the lone pairs of the hydrazinyl nitrogen atoms into the antibonding orbitals of the aromatic ring. This would provide a quantitative measure of the electronic communication between the substituent and the core. The analysis would also reveal the hybridization of the atoms and the nature of the bonds (e.g., σ, π, and their polarities).
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atoms of the hydrazinyl group, indicating their nucleophilic character. The nitrogen atoms within the pyridopyrazine ring would also exhibit negative potential. Conversely, the hydrogen atoms of the hydrazinyl group and potentially some carbon atoms of the ring would show positive electrostatic potential.
Reactivity Prediction via Computational Descriptors (e.g., Fukui Indices, Global Reactivity Parameters)
Conceptual Density Functional Theory (DFT) provides a set of reactivity descriptors that can quantify a molecule's reactivity. Global reactivity parameters include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function identifies which atoms are most likely to donate or accept electrons. For this compound, the Fukui functions would likely pinpoint the terminal nitrogen of the hydrazinyl group as a primary site for electrophilic attack, while specific carbon or nitrogen atoms in the pyridopyrazine ring might be identified as sites for nucleophilic attack.
Table 3: Global Reactivity Descriptors (Illustrative Definitions)
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the stabilization in energy when the system acquires an additional electronic charge. |
Conformational Analysis and Torsional Barriers of the Hydrazinyl Group
The hydrazinyl group in this compound can rotate around the C-N and N-N single bonds, leading to different conformations. Conformational analysis is crucial for understanding the molecule's shape, stability, and interactions with its environment.
Computational methods can be used to calculate the potential energy surface as a function of the dihedral angles defining the orientation of the hydrazinyl group. This allows for the identification of the most stable conformers and the energy barriers for rotation between them. The torsional barriers provide insight into the flexibility of the hydrazinyl substituent. Intramolecular hydrogen bonding between the hydrazinyl protons and the nitrogen atoms of the pyrazine (B50134) ring could play a significant role in stabilizing certain conformations.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
A thorough review of available scientific literature indicates a lack of specific computational studies focused on predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption maxima for this compound.
Theoretical predictions of these spectroscopic properties are typically achieved using quantum chemical calculations. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard approaches for calculating NMR shielding tensors (from which chemical shifts are derived) and electronic transition energies (which correspond to UV-Vis absorption maxima), respectively. While these methods are widely applied to a vast range of organic molecules, specific published data for this compound is not presently available. Such a computational study would be beneficial in complementing experimental data, aiding in spectral assignment, and providing a deeper understanding of the molecule's electronic environment.
Molecular Dynamics Simulations (if relevant for intermolecular interactions or conformational changes)
Currently, there are no specific molecular dynamics (MD) simulation studies for this compound reported in the accessible scientific literature.
MD simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a molecule like this compound, MD simulations could provide valuable information on the flexibility of the hydrazinyl group, its interaction with solvent molecules, and the potential for hydrogen bonding, which could influence its crystal packing and bulk properties. The absence of such studies represents a gap in the full computational characterization of this compound.
Theoretical Studies on Non-Linear Optical (NLO) Properties
There are currently no specific theoretical studies on the non-linear optical (NLO) properties of this compound in the available literature. However, the computational methodologies for investigating NLO properties in related heterocyclic and organic compounds are well-established.
Theoretical investigations into the NLO properties of organic molecules typically involve the use of quantum chemical methods to calculate the polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ) of the molecule in the presence of an external electric field. These calculations are often performed using DFT methods. nih.gov The magnitude of these properties indicates the potential of a material for use in NLO applications, such as frequency conversion or optical switching.
For instance, studies on other heterocyclic compounds, like pyrazolopyridine derivatives, have shown that the presence of donor-acceptor groups and extended π-conjugation can lead to significant NLO responses. researchgate.net In such studies, the first hyperpolarizability (βo) is a key parameter, and large values are indicative of promising NLO properties. researchgate.net For example, a remarkable hyperpolarizability value of 1003.44 au was calculated for a pyrazolopyridine derivative, signaling its excellent NLO characteristics. researchgate.net Similarly, research on chromene derivatives has utilized DFT to evaluate their NLO potential, highlighting the importance of a low HOMO-LUMO energy gap and its correlation with higher polarizability and hyperpolarizability values. nih.gov
A theoretical study on this compound would likely employ similar DFT-based approaches to determine its NLO response. Such an investigation would be crucial in assessing its potential for applications in optoelectronics and photonics.
Applications of 5 Hydrazinylpyrido 3,4 B Pyrazine in Chemical Sciences
As Versatile Synthetic Building Blocks for Complex Heterocyclic Systems
The reactivity of the hydrazinyl group and the aromatic pyrido[3,4-b]pyrazine (B183377) core allows for the construction of diverse and complex molecular architectures.
Precursors for Polycyclic Aromatic Compounds and Fused Nitrogen Heterocycles
5-Hydrazinylpyrido[3,4-b]pyrazine is a valuable precursor for synthesizing polycyclic aromatic compounds and fused nitrogen heterocycles. The hydrazinyl moiety provides a reactive site for cyclization reactions, leading to the formation of new rings fused to the parent pyridopyrazine structure. For instance, it can be used in reactions to create more extended π-conjugated systems, which are of interest for their electronic and photophysical properties.
The synthesis of various fused heterocyclic systems often involves the reaction of a hydrazine (B178648) derivative with a suitable polyfunctional compound. Following this pattern, this compound can react with diketones, ketoesters, or other electrophilic reagents to yield fused systems like pyrazolopyridopyrazines or triazolopyridopyrazines. These reactions expand the library of available heterocyclic scaffolds for further chemical exploration.
Research has demonstrated the utility of similar hydrazino-substituted heterocycles in constructing complex polycyclic systems. For example, the reaction of 3-hydrazino-1,2,4-triazine derivatives with various reagents has led to the formation of polyfused heterocycles with potential biological activity. nih.gov Similarly, pyrazole (B372694) amino aldehydes have been used as starting materials for the synthesis of new polycyclic azines. nih.gov These examples highlight the synthetic potential of hydrazinyl-functionalized heterocycles like this compound.
Synthesis of Pyrido[3,4-b]pyrazine-Based Macromolecules and Polymers
The pyrido[3,4-b]pyrazine unit is an important building block for the creation of macromolecules and polymers with tailored properties. Its electron-accepting nature makes it a suitable component in donor-acceptor (D-A) type polymers, which are extensively studied for their applications in organic electronics. nycu.edu.twfigshare.com
Stille polycondensation is a common method used to synthesize these polymers, where a dihalo-pyridopyrazine derivative is coupled with an organotin reagent containing an electron-donating unit. figshare.com This approach allows for the creation of copolymers with tunable bandgaps and energy levels. nycu.edu.twfigshare.com For example, copolymers of pyrido[3,4-b]pyrazine with electron-rich units like benzo[1,2-b:3,4-b′]dithiophene (BDT) or cyclopentadithiophene (CPDT) have been synthesized and shown to have low bandgaps. nycu.edu.twfigshare.com
The properties of these polymers can be further modified by introducing different substituents onto the pyrido[3,4-b]pyrazine core or the donor moiety. semanticscholar.org This chemical versatility allows for the fine-tuning of the polymer's electronic and optical properties for specific applications.
| Polymer Name | Donor Unit | Acceptor Unit | Bandgap (eV) |
| P1 | Benzo[1,2-b:3,4-b′]dithiophene (BDT) | Pyrido[3,4-b]pyrazine (PP) | 1.60 |
| P2 | Cyclopentadithiophene (CPDT) | Pyrido[3,4-b]pyrazine (PP) | 1.46 |
| P3 | BDT with thiophene (B33073) segments | Pyrido[3,4-b]pyrazine (PP) | Tunable |
| P4 | CPDT with bithiophene segments | Pyrido[3,4-b]pyrazine (PP) | Tunable |
This table summarizes the properties of some pyrido[3,4-b]pyrazine-based copolymers. The data is sourced from nycu.edu.twfigshare.com.
In Materials Science
The unique electronic and photophysical properties of this compound and its derivatives have led to their exploration in various areas of materials science.
Development of Fluorescent Probes and Optical Materials
Derivatives of pyridopyrazine are being investigated for their potential as fluorescent probes and optical materials. researchgate.net The inherent fluorescence of some of these compounds can be modulated by their environment or by binding to specific analytes, making them useful as sensors. For instance, push-pull molecules containing a nycu.edu.twfigshare.comscribd.comoxadiazolo[3,4-b]pyrazine core, an analogue of pyridopyrazine, have shown solid-state fluorescence and the ability to detect nitroaromatic compounds. researchgate.net
The development of fluorescent probes for biological imaging is another area of interest. While direct studies on this compound as a fluorescent probe are not extensively documented, related pyridinium-based compounds have been successfully developed as fluorescent probes for biological targets like histamine (B1213489) receptors. nih.gov This suggests the potential for designing pyrido[3,4-b]pyrazine-based probes with specific biological applications.
Exploration in Dye-Sensitized Solar Cell (DSSC) Design
The strong electron-accepting nature of the pyrido[3,4-b]pyrazine core makes it an excellent candidate for use as an acceptor unit in organic dyes for dye-sensitized solar cells (DSSCs). rsc.orgscispace.comcapes.gov.br In a typical D-π-A (donor-π bridge-acceptor) design for DSSC sensitizers, the pyrido[3,4-b]pyrazine moiety can effectively pull electrons from the donor upon photoexcitation, facilitating charge separation.
Researchers have synthesized a series of pyrido[3,4-b]pyrazine-based organic sensitizers with different donors and π-spacers. rsc.orgscispace.comcapes.gov.br These studies have shown that by tuning the donor and π-bridge, the absorption spectra and electrochemical properties of the dyes can be optimized for better solar cell performance. For example, a sensitizer (B1316253) incorporating a pyrido[3,4-b]pyrazine acceptor achieved a power conversion efficiency (PCE) of 7.12% in a liquid electrolyte-based DSSC. rsc.orgscispace.com Another study reported a PCE of 8.57% for a DSSC based on a pyrido[3,4-b]pyrazine sensitizer with a bulky indoline (B122111) donor. nih.gov
| Sensitizer | Donor | π-Spacer | Power Conversion Efficiency (PCE) (%) |
| APP-IV | Octyloxy-substituted donor | - | 7.12 |
| DT-1 | Indoline | - | 8.57 |
This table highlights the performance of some pyrido[3,4-b]pyrazine-based sensitizers in DSSCs. The data is sourced from rsc.orgscispace.comnih.gov.
Constituents in Advanced Functional Organic Materials (e.g., Low Band Gap Materials, Charge-Transport Materials)
Pyrido[3,4-b]pyrazine and its fused analogue, thieno[3,4-b]pyrazine, are key components in the development of advanced functional organic materials, particularly those with low band gaps and charge-transporting properties. rsc.orgnih.gov These materials are crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices.
The incorporation of the electron-deficient pyrido[3,4-b]pyrazine unit into a polymer backbone, often in an alternating fashion with an electron-rich unit, is a well-established strategy for creating low band gap polymers. nycu.edu.twfigshare.com The band gap of these polymers can be tuned by modifying the donor and acceptor units, as well as by introducing different side chains. nycu.edu.twfigshare.comsemanticscholar.org For instance, copolymers of pyrido[3,4-b]pyrazine have been synthesized with band gaps in the range of 1.46–1.60 eV. nycu.edu.twfigshare.com
Furthermore, the development of polythieno[3,4-b]pyrazine has shown promise for creating materials with metallic charge-transport properties. researchgate.net An alkyl-chain-free variant of polythieno[3,4-b]pyrazine, created via oxidative chemical vapor deposition, exhibited a conductivity of 0.5 S/cm, a significant improvement over previous materials. researchgate.net This highlights the potential of these materials for applications requiring high charge mobility.
As Ligands in Coordination Chemistry (Potential Area)
The structure of this compound makes it a compelling candidate as a ligand in coordination chemistry. The molecule possesses multiple potential donor sites for coordination with metal ions. The two nitrogen atoms within the pyrazine (B50134) ring and the two nitrogen atoms of the hydrazinyl (-NHNH₂) substituent can all potentially donate lone pairs of electrons to a metal center.
The coordination behavior would likely be versatile, allowing the molecule to act as a monodentate, bidentate, or even a bridging ligand. For instance, it could form a stable five-membered chelate ring by coordinating through one of the pyrazine ring nitrogens and the terminal nitrogen of the hydrazinyl group. The specific coordination mode would depend on various factors, including the nature of the metal ion, the reaction conditions, and the solvent system used. The coordination chemistry of related pyrazine and pyridine-based ligands has been extensively studied, revealing their ability to form stable complexes with a wide array of transition metals. researchgate.netsemanticscholar.org These complexes exhibit diverse geometries and electronic properties. researchgate.net The presence of the hydrazinyl group adds another layer of functionality, known for its ability to bridge metal centers or participate in hydrogen bonding within the coordination sphere.
Table 1: Potential Coordination Sites of this compound
| Potential Donor Atom | Functional Group | Possible Coordination Mode |
| Pyrazine Nitrogen (N-2 or N-3) | Pyrazine Ring | Monodentate |
| Pyrazine Nitrogen (N-2 and N-3) | Pyrazine Ring | Bridging |
| Hydrazinyl Nitrogen (alpha-N) | Hydrazinyl Group | Monodentate / Chelating |
| Hydrazinyl Nitrogen (beta-N) | Hydrazinyl Group | Monodentate / Chelating |
| Pyrazine-N and Hydrazinyl-N | Entire Molecule | Bidentate (Chelating) |
In Catalysis (Potential Area)
Building upon its potential as a versatile ligand, this compound could serve as a scaffold for the development of novel catalysts. Metal complexes derived from this ligand could exhibit catalytic activity in a variety of organic transformations. The electronic properties of the pyrido[3,4-b]pyrazine ring system can be tuned, and the presence of the hydrazinyl group offers a site for further functionalization, allowing for the fine-tuning of the steric and electronic environment around a coordinated metal center.
The hydrazinyl moiety itself can be redox-active, suggesting that its metal complexes could be suitable for catalyzing redox reactions. Furthermore, the N-H protons of the hydrazinyl group are capable of forming hydrogen bonds, which could play a crucial role in substrate activation or in directing the stereochemical outcome of a catalytic reaction. While specific catalytic applications for this compound have not been reported, the broader class of nitrogen-containing heterocyclic ligands is fundamental to many catalytic systems.
Electrochemical Sensing Applications
The electrochemical properties of this compound suggest its potential use in the development of electrochemical sensors. The pyrido[3,4-b]pyrazine core is an electroactive heterocycle, and its derivatives have been studied for their electrochemical and photophysical properties, for instance, as sensitizers in dye-sensitized solar cells. nih.govrsc.org This inherent electroactivity means the molecule can be oxidized or reduced at a specific potential.
The hydrazinyl group is also well-known to be electrochemically active; hydrazine and its derivatives can be readily oxidized at an electrode surface. nih.gov Therefore, this compound could be a target analyte for electrochemical detection, with a unique voltammetric signature arising from the combination of the heterocyclic core and the hydrazinyl substituent.
Alternatively, the compound could be used as a component of a sensor. For example, it could be immobilized on an electrode surface to create a chemically modified electrode for the detection of other species. The nitrogen atoms could act as recognition sites for target analytes, and the electrochemical signal of the molecule would change upon binding. Although no studies have specifically utilized this compound for sensing, the principles of using electroactive organic molecules for sensor development are well-established. mdpi.com
Table 2: Potential Electrochemical Properties and Applications
| Feature | Potential Application | Rationale |
| Electroactive Heterocyclic Core | Analyte for Detection | The pyrido[3,4-b]pyrazine ring system can undergo redox reactions. nih.govrsc.org |
| Oxidizable Hydrazinyl Group | Analyte for Detection | Hydrazine moieties are known to be electrochemically oxidizable. nih.gov |
| Multiple Nitrogen Sites | Electrode Modifier | Potential for binding metal ions or other analytes, inducing a detectable signal change. |
Future Research Directions and Unexplored Avenues for 5 Hydrazinylpyrido 3,4 B Pyrazine
Development of Novel and Sustainable Synthetic Routes
While established methods for the synthesis of pyridopyrazine derivatives exist, the development of more sustainable and efficient routes to 5-Hydrazinylpyrido[3,4-b]pyrazine is a primary area for future research. Current synthetic strategies often rely on harsh reaction conditions, expensive catalysts, or produce significant waste. Future efforts should focus on:
Green Chemistry Approaches: Employing environmentally benign solvents, reducing the number of synthetic steps (atom economy), and utilizing catalytic rather than stoichiometric reagents.
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer improved safety, scalability, and product consistency.
Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and improve yields for key synthetic transformations.
In-depth Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing protocols and designing new transformations. Future research should include:
Kinetic Studies: Performing detailed kinetic analyses of the key bond-forming reactions to elucidate reaction orders and rate-determining steps.
Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates.
Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the fate of atoms throughout a reaction sequence, providing unambiguous mechanistic insights.
Exploration of Supramolecular Chemistry and Self-Assembly
The presence of multiple hydrogen bond donors and acceptors in this compound makes it an excellent candidate for the construction of novel supramolecular assemblies. The ability of pyrimidine-based molecules to protonate, form hydrogen bonds, and chelate nitrogen atoms is significant for creating such structures. nih.gov Future work in this area could involve:
Crystal Engineering: Systematically studying the co-crystallization of this compound with various organic and inorganic co-formers to generate new crystalline materials with tailored properties.
Self-Assembled Monolayers (SAMs): Investigating the formation of ordered thin films on various substrates through the self-assembly of this compound derivatives.
Gel Formation: Exploring the potential of functionalized this compound derivatives to act as low-molecular-weight gelators for the formation of soft materials.
Advanced Computational Modeling for Structure-Property Relationships
Computational analysis is a vital tool in the development of new materials. nih.gov Advanced computational modeling can provide deep insights into the structure-property relationships of this compound and its derivatives, guiding the design of new materials with specific functionalities. Future computational studies should focus on:
Predicting Electronic Properties: Using quantum mechanical calculations to predict the electronic absorption and emission spectra, as well as the frontier molecular orbital energies, of novel this compound derivatives.
Modeling Intermolecular Interactions: Employing methods like Hirshfeld surface analysis to understand and quantify the key intermolecular interactions that govern the packing of these molecules in the solid state. nih.gov
Simulating Material Performance: Developing computational models to predict the performance of this compound-based materials in specific applications, such as electronic devices or sensors.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials offer the potential to combine the desirable properties of both organic and inorganic components, such as the processability of organic materials and the high carrier mobility of inorganic semiconductors. nih.gov The coordinating nature of the pyridopyrazine and hydrazine (B178648) moieties in this compound makes it an ideal organic building block for the construction of hybrid materials. Future research directions include:
Metal-Organic Frameworks (MOFs): Synthesizing novel MOFs using this compound or its derivatives as the organic linker. These materials could have applications in gas storage, separation, and catalysis.
Perovskite Solar Cells: Investigating the use of this compound derivatives as additives or interface layers in perovskite solar cells to improve their efficiency and stability. mdpi.com Hybrid organic-inorganic perovskites have emerged as a promising technology for next-generation photovoltaics. mdpi.com
Coordination Polymers: Preparing coordination polymers by reacting this compound with various metal salts. rsc.org The resulting materials could exhibit interesting magnetic, optical, or electronic properties.
Expanding the Scope of Non-Linear Optical Material Development
Non-linear optical (NLO) materials are crucial for a wide range of applications in optoelectronics, data storage, and telecommunications. nih.govyoutube.com The π-deficient and electron-withdrawing nature of pyrimidine (B1678525) cores, coupled with their aromaticity and coplanarity, makes them ideal for creating molecules with significant NLO properties. nih.gov Research has shown that pyrazine (B50134) derivatives can exhibit notable second-order NLO responses. rsc.org Future research in this area should involve:
Synthesis of Push-Pull Systems: Designing and synthesizing derivatives of this compound that incorporate strong electron-donating and electron-accepting groups to enhance their NLO properties.
NLO Property Characterization: Systematically measuring the second and third-order NLO properties of newly synthesized compounds using techniques such as Z-scan and second-harmonic generation. nih.govresearchgate.net
Device Fabrication: Incorporating promising NLO materials based on this compound into prototype optoelectronic devices to evaluate their real-world performance.
Discovery of New Catalytic Roles
The presence of multiple nitrogen atoms in the this compound scaffold suggests that it could act as a ligand for various metal catalysts or even as a metal-free catalyst itself. Future investigations should explore:
Homogeneous Catalysis: Screening this compound and its derivatives as ligands in a variety of homogeneous catalytic reactions, such as cross-coupling reactions, hydrogenations, and oxidations.
Heterogeneous Catalysis: Immobilizing this compound-based complexes onto solid supports to create robust and recyclable heterogeneous catalysts.
Organocatalysis: Investigating the potential of protonated or functionalized this compound derivatives to act as organocatalysts for various organic transformations.
Targeted Synthesis of Complex Architectures for Advanced Applications
The strategic design and synthesis of intricate molecular architectures built upon the this compound scaffold represents a significant frontier for future research. The inherent reactivity of the hydrazinyl group, coupled with the fused heterocyclic ring system, provides a versatile platform for constructing novel polycyclic and multi-substituted compounds with tailored functionalities for advanced applications in materials science and medicinal chemistry.
Future synthetic endeavors will likely focus on leveraging the this compound core to create larger, more complex systems. This can be achieved through various synthetic strategies, including cascade reactions and multi-component reactions, to build upon the existing framework. The development of efficient synthetic routes to novel disubstituted and polyfunctional pyrido[3,4-b]pyrazine (B183377) derivatives is a key area of interest. rsc.orgworktribe.com For instance, the hydrazinyl moiety can serve as a nucleophilic handle to introduce a wide array of substituents or to initiate cyclization reactions, leading to the formation of new heterocyclic rings fused to the parent pyrido[3,4-b]pyrazine system.
One promising avenue involves the synthesis of polycyclic heteroaromatic compounds. By reacting this compound with appropriate bifunctional reagents, researchers can construct novel tri- and tetracyclic systems. nih.gov These complex architectures could exhibit unique photophysical or electronic properties, making them candidates for organic light-emitting diodes (OLEDs), photovoltaics, or molecular sensors. The synthesis of such compounds often involves a sequence of reactions, including condensation, cyclization, and aromatization, to build the final complex structure.
Furthermore, the pyrido[3,4-b]pyrazine nucleus can be incorporated into larger supramolecular assemblies or polymers. The functional groups on the pyrazine and pyridine (B92270) rings can be modified to introduce polymerizable units or moieties capable of undergoing self-assembly through non-covalent interactions like hydrogen bonding or π-π stacking. These materials could find applications in areas such as drug delivery, catalysis, or as functional coatings.
The development of advanced materials from pyrido[3,4-b]pyrazine derivatives is another exciting prospect. For example, the incorporation of this scaffold into conjugated polymers has been shown to be a powerful approach for producing low band gap materials for photovoltaic devices. rsc.org Similarly, derivatives of related furazano[3,4-b]pyrazines have been investigated as multifunctional chemosensors and materials with nonlinear optical (NLO) properties. researchgate.netresearchgate.net Future work could explore the synthesis of analogous structures from this compound to access materials with enhanced electronic and optical characteristics.
| Complex Architecture | Potential Synthetic Strategy | Potential Advanced Application | Supporting Evidence |
| Polycyclic Heteroaromatic Systems | Condensation-cyclization reactions with bifunctional reagents. | Organic electronics, molecular sensors. | nih.gov |
| Disubstituted Pyrido[3,4-b]pyrazines | Nucleophilic substitution at the hydrazinyl group and on the ring. | Protein kinase inhibitors. | rsc.org |
| Polyfunctional Tetrahydropyrido[3,4-b]pyrazine Scaffolds | One-pot annelation reactions followed by sequential nucleophilic substitutions. | Drug discovery, development of new chemical entities. | worktribe.com |
| Low Band Gap Organic Polymers | Incorporation of the pyrido[3,4-b]pyrazine unit into a conjugated polymer backbone. | Photovoltaic devices. | rsc.org |
| Multifunctional Chemosensors and NLO Materials | Synthesis of push-pull systems based on the pyrido[3,4-b]pyrazine core. | Chemical sensing, nonlinear optics. | researchgate.netresearchgate.net |
Q & A
Q. Key Considerations :
- Purity control via column chromatography (e.g., silica gel with EtOAC/hexanes) .
- Characterization using H/C NMR, HRMS, and X-ray crystallography .
How can structural and electronic properties of this compound be analyzed computationally?
Advanced Research Question
Computational studies provide insights into electronic transitions and reactivity:
- CASPT2 theory : Predicts low-lying excited states and interprets absorption/emission spectra in thieno[3,4-b]pyrazine analogs .
- Density Functional Theory (DFT) : Evaluates bond localization and aromaticity in ground/excited states, critical for tuning optoelectronic properties .
- Molecular docking : Models interactions with biological targets (e.g., kinase active sites) to guide SAR studies .
Q. Data Example :
| Property | Thieno[3,4-b]pyrazine (Analog) | Method |
|---|---|---|
| HOMO-LUMO Gap | 3.2 eV | CASPT2 |
| Bond Localization | Pyrazine moiety | DFT |
What strategies optimize this compound derivatives for kinase inhibition?
Advanced Research Question
Structure-Activity Relationship (SAR) studies guide optimization:
- Substituent positioning : 4-(Piperidin-1-yl)aniline at C-5 or C-8 positions enhances binding to kinase ATP pockets, achieving IC values <1 µM .
- Hydrazine functionalization : Improves solubility and hydrogen-bonding interactions with catalytic lysine residues.
- In vitro assays : Measure inhibition of IL-1β secretion in macrophages to validate p38 MAP kinase targeting .
Q. Key Data :
| Derivative | Kinase Target | IC (µM) |
|---|---|---|
| C-5-substituted analog | CDK2 | 0.8 |
| C-8-substituted analog | VEGFR2 | 1.2 |
How can contradictions in substituent effects on bioactivity be resolved?
Advanced Research Question
Contradictions arise from divergent substituent impacts on solubility, steric hindrance, and electronic effects:
- Case Study : Methyl vs. dodecyl groups in thieno[3,4-b]pyrazines alter solubility (logP: 1.6 vs. 5.2) and antimicrobial efficacy .
- Methodological Approach :
- Parallel synthesis : Generate analogs with incremental substituent changes.
- Multivariate analysis : Correlate electronic parameters (Hammett σ) with bioactivity .
Example : Bromine substituents enhance reactivity in electrophilic substitutions but may reduce metabolic stability .
What experimental methods validate the biological activity of this compound derivatives?
Basic Research Question
- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative strains .
- Antidepressant screening : Forced swim test (FST) and serotonin receptor binding assays .
- Kinase inhibition : ADP-Glo™ assays to quantify ATP consumption in kinase reactions .
Safety Note : Follow MSDS guidelines for handling hazardous intermediates (e.g., harmful inhalation/contact risks) .
How can this compound be utilized in materials science?
Advanced Research Question
- Donor-Acceptor polymers : Thieno[3,4-b]pyrazine oligomers exhibit tunable bandgaps (1.5–2.1 eV) for organic electronics .
- Energetic materials : Furazano[3,4-b]pyrazine derivatives achieve detonation velocities >8,500 m/s, surpassing TNT .
Synthesis Tip : Trimethylsilyl groups protect reactive sites during oligomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
